5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
Description
Chemical Structure:
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid (CAS: 110371-27-2) is a bicyclic compound featuring a seven-membered ring system with an oxygen atom in the bridge (3-oxabicyclo) and two carboxylic acid derivatives: a methoxycarbonyl group at position 5 and a free carboxylic acid at position 1 .
Synthesis:
The compound is synthesized via routes involving 1,3-cyclohexanedicarboxylic acid or its dimethyl ester, followed by cyclization and selective esterification .
Properties
IUPAC Name |
5-methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-8(13)10-3-2-9(4-10,7(11)12)5-15-6-10/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROCENNZMAOZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(COC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves several steps. One common synthetic route includes the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergoes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . The reaction conditions typically involve the use of gold(I) catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high enantiomeric purity .
Chemical Reactions Analysis
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxycarbonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine: While not used directly in medicine, it serves as a precursor in the synthesis of potential therapeutic agents.
Industry: Its applications in industry are limited, but it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclo[3.2.1]octane ring system allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural analogs and their differences:
Key Differences in Properties
Bridge Heteroatoms :
- The 3-oxabicyclo system (target compound) introduces polarity and hydrogen-bonding capacity, contrasting with the 8-azabicyclo analog’s basic nitrogen, which facilitates protonation .
- Sulfur-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octene derivatives) exhibit distinct electronic profiles and metabolic stability, as seen in pharmacopeial antibiotics .
Ring Strain and Stability :
Functional Group Reactivity :
Research Findings and Industrial Relevance
- Pharmacological Potential: Bicyclo[3.2.1] systems are under investigation for CNS-targeting drugs due to their blood-brain barrier permeability . Sulfur-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octene) are established in β-lactam antibiotics, highlighting the impact of heteroatom choice on bioactivity .
Material Science :
- Rigid bicyclo[2.2.2]octane derivatives are used as linkers in polymer chemistry, leveraging their thermal stability .
Biological Activity
5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid, also known as 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, is a bicyclic compound with potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bicyclic structure that contributes to its unique biological activity. The presence of the methoxycarbonyl group is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O4 |
| Molecular Weight | 216.25 g/mol |
| CAS Number | 13761773 |
| IUPAC Name | 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid |
Pharmacological Effects
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : A study demonstrated that derivatives of bicyclic compounds, including this acid, showed promising antitumor effects against various cancer cell lines, suggesting potential for development into anticancer agents .
- Neurotransmitter Modulation : Compounds similar to this bicyclic structure have been noted for their ability to selectively inhibit dopamine transporters (DAT) with high selectivity over serotonin transporters (SERT), indicating potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the bicyclic framework can enhance biological activity:
- Substituents : Variations in substituents on the bicyclic core significantly affect the binding affinity and selectivity towards different receptors .
- Functional Groups : The presence of carboxylic acid and methoxy groups has been linked to improved solubility and bioavailability, which are critical for drug development .
Study on Antitumor Activity
A recent study synthesized various derivatives of this compound and evaluated their antitumor activity using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, demonstrating enhanced potency against specific cancer cell lines .
Neuropharmacological Evaluation
In another study, researchers explored the neuropharmacological effects of this compound by assessing its impact on neurotransmitter uptake in rat brain synaptosomes. The findings revealed that it inhibited DAT with a selectivity ratio of 177-fold compared to SERT, suggesting its potential as a therapeutic agent in managing conditions like ADHD or Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
